LM11A-31

Beschreibung

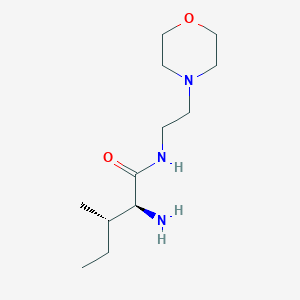

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUTYLWSRFTPX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595097 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243259-19-9, 102562-74-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM-11A-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuroprotective Effects of LM11A-31 on Cholinergic Neurons

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The degeneration of basal forebrain cholinergic neurons is a significant contributor to the cognitive decline observed in neurodegenerative disorders such as Alzheimer's disease.[1] A key player in this degenerative process is the p75 neurotrophin receptor (p75NTR), which, upon aberrant signaling, can initiate apoptotic pathways.[1] LM11A-31 has emerged as a promising small-molecule modulator of p75NTR, demonstrating the ability to selectively promote pro-survival signaling while inhibiting degenerative pathways.[2] This guide provides a comprehensive technical overview of the mechanisms of action of LM11A-31 and detailed methodologies for studying its neuroprotective effects on cholinergic neurons.

Introduction: The Vulnerability of Cholinergic Neurons and the Dichotomous Role of p75NTR

Cholinergic neurons in the basal forebrain are crucial for cognitive functions, including learning and memory.[3] Their degeneration is a hallmark of Alzheimer's disease, leading to a decline in cholinergic signaling.[2] The p75 neurotrophin receptor, highly expressed in these neurons, plays a dual role in neuronal survival and death, depending on the ligand it binds and the presence of co-receptors.[2] In the context of neurodegenerative diseases, an imbalance in neurotrophins, such as an increase in the precursor form of nerve growth factor (proNGF), can lead to p75NTR-mediated apoptotic signaling.[4] This makes p75NTR a compelling therapeutic target for mitigating cholinergic neurodegeneration.

LM11A-31: A Modulator of p75NTR Signaling

LM11A-31 is an orally bioavailable, small-molecule ligand of the p75 neurotrophin receptor that can cross the blood-brain barrier.[2] It selectively activates p75NTR survival pathways while inhibiting apoptosis signaling.[2] Preclinical studies have shown that LM11A-31 can prevent the loss of cholinergic neurites and reverse existing neurite dystrophy in mouse models of Alzheimer's disease.[2][5] A recently concluded Phase 2a clinical trial has indicated that LM11A-31 is safe and well-tolerated in individuals with mild to moderate Alzheimer's disease.[6]

Mechanistic Insights into LM11A-31's Neuroprotective Effects

LM11A-31's neuroprotective effects are rooted in its ability to modulate the downstream signaling cascades of p75NTR. It has been shown to inhibit pro-death signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and reduce the cleavage of p75NTR, a process linked to neuronal death.[7] Concurrently, LM11A-31 promotes pro-survival signaling through pathways such as Akt.

Caption: LM11A-31 modulates p75NTR signaling, promoting survival and inhibiting apoptosis.

Methodological Approaches to Studying LM11A-31's Effects on Cholinergic Neurons

A multi-faceted approach combining in vivo and in vitro models is essential to fully characterize the neuroprotective effects of LM11A-31.

In Vivo Assessment in Animal Models

Transgenic mouse models of Alzheimer's disease, such as APPL/S and Tg2576 mice, are valuable tools for studying the efficacy of LM11A-31 in a pathological context.[5]

Table 1: Summary of In Vivo Studies on LM11A-31 and Cholinergic Neurons

| Animal Model | LM11A-31 Dosage | Treatment Duration | Key Findings on Cholinergic Neurons | Reference |

| APPL/S Mice | 50 mg/kg/day (oral) | 3 months | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites. | [5] |

| APPL/S Mice (late-stage) | 50 mg/kg/day (oral) | 1 month | Reversed degeneration of cholinergic neurites in the basal forebrain. | [5] |

| Tg2576 Mice | 75 mg/kg/day (oral) | 3 months | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites. | [5] |

Experimental Workflow for In Vivo Studies

Caption: A typical workflow for assessing LM11A-31's in vivo effects.

Detailed Protocol: Immunohistochemistry for Choline Acetyltransferase (ChAT)

This protocol is adapted for free-floating sections of paraformaldehyde-fixed brain tissue.[6][8]

-

Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[8] Post-fix the brain in 4% PFA overnight at 4°C.[8]

-

Sectioning: Cryoprotect the brain in a sucrose solution gradient (e.g., 15% then 30%) and section coronally at 40 µm using a cryostat or vibratome.[8]

-

Permeabilization and Blocking: Wash sections three times in PBS with 0.3% Triton X-100 (PBS-T).[6] Block non-specific binding by incubating sections in a blocking solution (e.g., PBS-T with 5% normal goat serum) for 1-2 hours at room temperature.[6]

-

Primary Antibody Incubation: Incubate sections with a primary antibody against ChAT (e.g., goat anti-ChAT) diluted in the blocking solution overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash sections three times in PBS-T. Incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-goat IgG conjugated to a fluorophore) for 2 hours at room temperature.[6]

-

Mounting and Imaging: Wash sections three times in PBS. Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining. Image using a confocal or fluorescence microscope.[6]

In Vitro Assessment using Primary Cholinergic Neuron Cultures

Primary cultures of basal forebrain cholinergic neurons provide a controlled environment to dissect the direct effects of LM11A-31 on neuronal survival and neurite outgrowth.[3]

Detailed Protocol: Primary Cholinergic Neuron Culture

This protocol is for establishing primary cultures of rat embryonic basal forebrain cholinergic neurons.[3]

-

Dissection: Dissect the basal forebrain from E17-E18 rat embryos in a sterile dissection medium.[10]

-

Dissociation: Mince the tissue and enzymatically dissociate the cells using papain or trypsin.[11] Gently triturate the tissue to obtain a single-cell suspension.[11]

-

Plating: Plate the cells onto culture dishes pre-coated with poly-D-lysine and laminin at a desired density.[12]

-

Culture Maintenance: Culture the neurons in a serum-free neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) to support cholinergic neuron survival and differentiation.[3][12]

In Vitro Assays for Neuroprotection

-

Survival Assay: Treat cultured cholinergic neurons with a toxic insult (e.g., amyloid-beta oligomers or oxidative stress) in the presence or absence of LM11A-31. Assess cell viability using methods such as propidium iodide staining or a lactate dehydrogenase (LDH) cytotoxicity assay.[1]

-

Neurite Outgrowth Analysis: After treatment with LM11A-31, fix the neurons and immunostain for neuronal markers like β-III tubulin or ChAT. Capture images and quantify neurite length and branching using image analysis software.[1]

Analysis of Downstream Signaling Pathways

Western blotting is a key technique to investigate the modulation of intracellular signaling pathways by LM11A-31.

Table 2: Key Signaling Proteins to Analyze by Western Blot

| Protein | Phosphorylation Site (if applicable) | Expected Effect of LM11A-31 |

| Akt | Ser473 | Increased phosphorylation |

| GSK-3β | Ser9 | Increased phosphorylation (inhibition) |

| JNK | Thr183/Tyr185 | Decreased phosphorylation |

| Erk1/2 | Thr202/Tyr204 | Variable, context-dependent |

Detailed Protocol: Western Blotting

-

Lysate Preparation: Lyse treated cells or brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against the target proteins overnight at 4°C.[13]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control such as β-actin or GAPDH.[15]

Conclusion and Future Directions

LM11A-31 represents a promising therapeutic agent for neurodegenerative diseases characterized by cholinergic neuron loss. Its mechanism of action, centered on the modulation of p75NTR signaling, offers a novel approach to neuroprotection. The methodologies outlined in this guide provide a robust framework for further investigation into the therapeutic potential of LM11A-31 and other p75NTR modulators. Future research should focus on long-term efficacy studies, the identification of responsive patient populations, and the exploration of combination therapies.

References

-

Xu, W., & Wu, C. (2017). Isolation and Culturing of Rat Primary Embryonic Basal Forebrain Cholinergic Neurons (BFCNs). Bio-protocol, 7(14), e2413. [Link]

-

Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity. (2024). protocols.io. [Link]

-

Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes. (2023). protocols.io. [Link]

-

Dasgupta, A., et al. (2025). Microfluidic Cultures of Basal Forebrain Cholinergic Neurons for Assessing Retrograde Cell Death by Live Imaging. STAR Protocols. [Link]

-

Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. (2023). MDPI. [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PLOS One. [Link]

-

LM11A-31 decreases cholinergic neuritic dystrophy in the cortex. (A)... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Immunohistochemical analysis for acetylcholinesterase and choline acetyltransferase in mouse cerebral cortex after traumatic brain injury. (2018). PMC. [Link]

-

Al-Gayyar, M. M. H., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. [Link]

-

Immunohistochemistry for cholinergic neurons stained by choline... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Journal of Parkinson's Disease. [Link]

-

LM11A-31 normalizes increased p75 NTR levels in the basal forebrain of... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

LM11A-31-BHS. (2024). ALZFORUM. [Link]

-

High-content analysis and cytotoxicity detection in cholinergic... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

A protocol of density measurement of cholinergic innervation in 3D Images of the pig colon with Imaris 9.7 for neuroscientist. (2023). protocols.io. [Link]

-

User Guide - Quick-Neuron™ Cholinergic - Human iPSC-derived Cells. (2023). Elixirgen Scientific. [Link]

-

Simmons, D. A., et al. (2020). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 9(4), 359-373. [Link]

-

( A ) Western blot for ERK, AKT and JNK signaling. Phosphorylation... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Datta, A., et al. (2019). Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp. Animal Cells and Systems, 23(4), 275-287. [Link]

-

PRIMARY NEURON CULTURE PROTOCOL. (2023). protocols.io. [Link]

-

Datta, A., et al. (2019). Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp. Animal Cells and Systems (Seoul), 23(4), 275-287. [Link]

-

Protocol for the Primary Culture of Cortical and Hippocampal neurons. (n.d.). University of Rochester Medical Center. [Link]

-

User Guide Quick-NeuronTM Cholinergic - mRNA Kit (Small). (2021). Elixirgen Scientific. [Link]

-

(A) Western blot analysis of GSK3β, p-GSK3β (Ser9), Akt, p-Akt... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Quantification of brain cholinergic denervation in Alzheimer's disease using PET imaging with [18F]-FEOBV. (2019). PubMed. [Link]

-

Simmons, D. A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PloS one, 9(8), e102136. [Link]

-

Age-related neuroinflammation and changes in AKT-GSK-3β and WNT/ β-CATENIN signaling in rat hippocampus. (2015). PMC. [Link]

-

Western blot assay for the expression of pErk 1 and 2 and total Erk 1... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 3. Isolation and Culturing of Rat Primary Embryonic Basal Forebrain Cholinergic Neurons (BFCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunohistochemistry (IHC) protocol [hellobio.com]

- 7. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]

- 9. protocols.io [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 12. Microfluidic Cultures of Basal Forebrain Cholinergic Neurons for Assessing Retrograde Cell Death by Live Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Development of LM11A-31

This guide provides a comprehensive technical overview of the small molecule p75 neurotrophin receptor (p75NTR) modulator, LM11A-31. It is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for neurodegenerative diseases. We will explore the scientific rationale for targeting p75NTR, the discovery of LM11A-31, its mechanism of action, and the trajectory of its development from foundational preclinical models to human clinical trials.

The Therapeutic Imperative: Beyond Amyloid and Tau

For decades, the central dogma of Alzheimer's disease (AD) drug development has been the amyloid cascade hypothesis, later expanded to include pathological tau. While recently approved therapies targeting amyloid-β (Aβ) represent a significant milestone, they address a subset of the complex pathophysiology and offer modest clinical benefits.[1] This has created a compelling need for therapeutic strategies that target the fundamental biology of neuronal degeneration and promote resilience.[1][2] One such approach involves modulating receptors and signaling networks that orchestrate core pathways of cell survival and death.[1] The p75 neurotrophin receptor (p75NTR) has emerged as a key candidate in this arena.

p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and exhibits a dual functionality: it can mediate neuronal survival or, conversely, trigger apoptosis (programmed cell death).[3][4] This paradoxical role depends on the specific ligand (e.g., mature neurotrophins vs. their precursors, pro-neurotrophins) and the presence of co-receptors. In the context of neurodegenerative diseases, aberrant p75NTR signaling is linked to synaptic failure, neurite dystrophy, and neuronal loss.[1][5] Therefore, the rational design of a therapeutic capable of selectively inhibiting the receptor's pro-death signaling while preserving or enhancing its pro-survival functions represents a highly innovative strategy.

Discovery of LM11A-31: A Targeted Approach to p75NTR Modulation

The discovery and development of LM11A-31 were pioneered by the laboratory of Dr. Frank M. Longo at Stanford University, with the molecule being commercially developed by PharmatrophiX, a company he founded.[2][6][7][8][9] The foundational goal was to create small, drug-like molecules that could mimic the potent, beneficial effects of naturally occurring neurotrophic factors without their pharmacological liabilities, such as poor blood-brain barrier penetration and off-target effects.[8]

LM11A-31 was rationally designed based on the structural and chemical properties of a specific β-hairpin loop of Nerve Growth Factor (NGF), the domain known to mediate its interaction with p75NTR.[10] This design philosophy represents a crucial experimental choice: rather than a broad screening approach, it was a targeted effort to create a molecule that specifically docks with p75NTR. The resulting compound, LM11A-31 (2-amino-3-methyl-pentanoic acid [2-morpholin-4-yl-ethyl]-amide), is a water-soluble, orally bioavailable small molecule that readily crosses the blood-brain barrier.[10][11][12]

Mechanism of Action: Shifting the Balance from Degeneration to Survival

LM11A-31 is not a simple antagonist or agonist; it functions as a nuanced modulator of p75NTR signaling. Its mechanism is twofold:

-

Inhibition of Degenerative Signaling: It acts as an antagonist to pro-neurotrophins (like proNGF), preventing their binding and subsequent activation of pro-apoptotic pathways.[10][11]

-

Downregulation of Intrinsic Pro-Death Activity: It selectively inhibits degenerative signaling cascades downstream of the receptor, including those involving RhoA kinase, c-Jun N-terminal Kinase (JNK), and glycogen synthase kinase 3β (GSK3β).[11][12][13]

Simultaneously, LM11A-31 preserves or enhances pro-survival signals, such as the PI3K/AKT pathway.[14] This dual action effectively shifts the balance of p75NTR's output away from cell death and toward neuronal maintenance and resilience. Studies have shown that LM11A-31 can prevent the proteolytic cleavage of p75NTR, a process linked to the release of its intracellular domain and the initiation of cell death programs.[15][16]

Clinical Development: Translation to Human Trials

Following extensive preclinical validation and two initial safety studies in healthy human participants (Phase 1/1b), LM11A-31 advanced to a Phase 2a clinical trial in individuals with mild to moderate Alzheimer's disease (NCT03069014). [10][17][18]

Phase 2a Study Design

The trial was a 26-week, randomized, double-blind, placebo-controlled study involving 242 participants. [1][19]Patients were randomized 1:1:1 to receive either placebo, 200 mg of LM11A-31, or 400 mg of LM11A-31, administered orally twice daily. [1]

Primary Outcome: Safety and Tolerability

The trial successfully met its primary endpoint , demonstrating that LM11A-31 is safe and well-tolerated in this patient population. [2][20][17]The most frequently reported adverse events were generally mild and included nasopharyngitis, diarrhea, headache, and eosinophilia. [1][20]Importantly, MRI scans did not reveal any safety concerns, including amyloid-related imaging abnormalities (ARIA), which are a known risk with amyloid-targeting therapies. [17]

Secondary and Exploratory Outcomes: Evidence of Target Engagement

While the study was not powered to detect significant differences in cognition, the exploratory biomarker data provided compelling evidence of biological activity. [1][19]Compared to the placebo group, participants receiving LM11A-31 showed:

-

Slowing of Pathological Biomarker Progression: Treatment significantly slowed the longitudinal increases in several key cerebrospinal fluid (CSF) biomarkers. [1][20]This included Aβ40 and Aβ42, the presynaptic marker SNAP25, the postsynaptic marker neurogranin (NG), and the astrocytic activation marker YKL40. [1][10][20][17]* Reduction in Neurodegeneration: Brain imaging revealed that LM11A-31 treatment slowed the rate of gray matter loss in specific brain regions and reduced the decline in glucose metabolism in areas vulnerable to AD. [1][19]

Phase 2a Trial Outcome Measure Result for LM11A-31 vs. Placebo Reference(s) Primary: Safety Adverse Events, MRI Safety Met Endpoint. Safe and well-tolerated. No ARIA. [20][17] Secondary: CSF Aβ40, Aβ42, SNAP25, Neurogranin, YKL40 Significant slowing of longitudinal increases. [1][10][20][17] Secondary: Imaging sMRI, FDG-PET Significant reduction in gray matter atrophy and glucose hypometabolism in key regions. [1][20][19] | Secondary: Cognition | ADAS-Cog-13, MMSE | No significant difference from placebo. | [1]|

Conclusion and Future Directions

The development of LM11A-31 provides a paradigm for a rational, mechanism-based approach to creating novel therapeutics for neurodegenerative diseases. By targeting the p75NTR, it aims to modulate fundamental biological pathways that govern neuronal survival and resilience. The extensive preclinical data across a range of disease models, from Alzheimer's to Huntington's disease and diabetic retinopathy, highlight its broad neuroprotective potential.

The successful completion of the Phase 2a trial is a critical milestone. The demonstration of safety in a patient population, combined with highly encouraging biomarker data suggesting a slowing of synaptic loss, glial activation, and structural degeneration, provides a strong rationale for continued development. [1][2]These findings warrant larger and longer-duration clinical trials to determine whether the observed modifications in underlying disease pathology translate into meaningful clinical and cognitive benefits for patients. [17][19]LM11A-31 represents a promising, first-in-class candidate that could complement existing therapies and address the urgent, unmet need for truly disease-modifying treatments.

References

-

Shanks, H.R.C., Chen, K., Reiman, E.M., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link]

-

Stanford University. (2023). Frank M. Longo, MD, PhD | Wu Tsai Neurosciences Institute. Available at: [Link]

-

Milken Institute. (n.d.). Frank Longo. Available at: [Link]

-

Geoffrey Beene Foundation. (n.d.). Frank Longo. Available at: [Link]

-

El-Remessy, A.B., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. Available at: [Link]

-

Stanford University. (n.d.). Frank M. Longo, MD, PhD - Stanford Profiles. Available at: [Link]

-

Stanford Medicine. (n.d.). Frank M. Longo, MD, PhD. Available at: [Link]

-

Simmons, D.A., et al. (2021). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease, 10(1), 127-147. Available at: [Link]

-

ALZFORUM. (2024). LM11A-31-BHS. Available at: [Link]

-

Meglio, M. (2024). LM11A-31 Meets Primary End Point in Exploratory Trial of Alzheimer Disease. NeurologyLive. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Available at: [Link]

-

Al-Gayyar, M.M.H., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia, 62(8), 1488-1500. Available at: [Link]

-

Geriatric House Call Dentistry. (2025). Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Available at: [Link]

-

Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. Neuroscience. Available at: [Link]

-

Kraemer, B.R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv. Available at: [Link]

-

National Institute on Aging. (2024). New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Available at: [Link]

-

Simmons, D.A., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression. PLoS One, 9(8), e102136. Available at: [Link]

-

Simmons, D.A., et al. (2014). A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression. PLoS One, 9(8), e102136. Available at: [Link]

-

Knowles, J.K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Aging, 34(8), 2052-2063. Available at: [Link]

-

Technology Networks. (2024). Clinical Trial Offers Promising Results for Alzheimer's. Available at: [Link]

-

Shanks, H.R.C., et al. (2024). p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial. Nature Medicine. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease. Available at: [Link]

-

Matar, M., et al. (2021). Modulation of p75NTR on Mesenchymal Stem Cells Increases Their Vascular Protection in Retinal Ischemia-Reperfusion Mouse Model. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]

-

Grantome. (n.d.). A double-blinded, randomized, controlled phase 2a safety, proof-of-concept and exploratory end point trial of the drug LM11A-31 in patients with mild to moderate Alzheimer's disease. Available at: [Link]

-

Casademunt, E., et al. (1999). The p75 neurotrophin receptor: effects on neuron survival in vitro and interaction with death domain-containing adaptor proteins. Cell Death & Differentiation, 6(8), 814-820. Available at: [Link]

-

ResearchGate. (n.d.). The evaluation of p75NTR localization and signaling cascades involved... Available at: [Link]

-

De Nuccio, C., et al. (2023). p75NTR Modulation Reduces Oxidative Stress and the Expression of Pro-Inflammatory Mediators in a Cell Model of Rett Syndrome. Antioxidants, 12(2), 481. Available at: [Link]

-

Meeker, R.B., & Williams, K.S. (2015). In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target. Journal of Neuroimmune Pharmacology, 10(2), 278-290. Available at: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer’s Disease | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 3. alzforum.org [alzforum.org]

- 4. The p75 neurotrophin receptor: effects on neuron survival in vitro and interaction with death domain-containing adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frank M. Longo, MD, PhD | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 7. milkeninstitute.org [milkeninstitute.org]

- 8. Geoffrey Beene | Frank Longo [geoffreybeenefoundation.com]

- 9. Clinical Trial Offers Promising Results for Alzheimer’s | Technology Networks [technologynetworks.com]

- 10. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. neurologylive.com [neurologylive.com]

- 18. A double-blinded, randomized, controlled phase 2a safety, proof-of-concept and exploratory end point trial of the drug LM11A-31 in patients with mild to moderate Alzheimer's disease. - Manfred Windisch [grantome.com]

- 19. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients | National Institute on Aging [nia.nih.gov]

- 20. alzdiscovery.org [alzdiscovery.org]

An In-depth Technical Guide to LM11A-31: Chemical Structure and Properties

Authored by Gemini, Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with LM11A-31. The following sections provide a detailed analysis of its chemical identity, structural characteristics, and critical physicochemical properties that govern its application in preclinical and clinical research. The information herein is synthesized from peer-reviewed literature and technical data sheets to ensure scientific integrity and practical utility.

Core Chemical Identity

LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It is classified as an amino acid derivative, specifically designed to be orally bioavailable and capable of crossing the blood-brain barrier.[2][3][4] Its development was driven by the need to selectively activate pro-survival signaling pathways mediated by p75NTR while inhibiting apoptotic signaling, making it a significant tool in neuroscience research, particularly in studies of neurodegenerative diseases like Alzheimer's and Huntington's disease.[4][5]

| Identifier | Value |

| Formal Name | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride[4][6] |

| Synonyms | LM11A-31, LM11A-31-BHS, C-31[1][4] |

| CAS Number | 1243259-19-9[3][6][7] |

| Molecular Formula | C₁₂H₂₅N₃O₂ (Free Base)[7] / C₁₂H₂₇Cl₂N₃O₂ (Dihydrochloride Salt)[1][3] |

| Molecular Weight | 243.35 g/mol (Free Base)[7][8] / 316.27 g/mol (Dihydrochloride Salt)[3][6] |

Molecular Structure and Stereochemistry

LM11A-31 is a water-soluble isoleucine derivative that features a morpholino group.[9] The core of the molecule is derived from L-isoleucine, an essential amino acid, which is then amide-linked to a morpholinoethyl group. The stereochemistry, specifically (2S, 3S), is critical for its biological activity.

Key Structural Identifiers:

-

IUPAC Name: (2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide[7]

-

SMILES: CCN[7]

-

InChIKey: YNMUTYLWSRFTPX-QWRGUYRKSA-N[7]

Caption: 2D topological representation of LM11A-31's core structure.

Physicochemical and Pharmacokinetic Properties

The physicochemical profile of LM11A-31 is consistent with its design as an orally available, brain-penetrant therapeutic agent. It adheres to Lipinski's Rule of Five, predicting good "drug-likeness".[8]

Table of Physicochemical Properties:

| Property | Value | Source |

| XLogP | -0.19 | IUPHAR/BPS[8] |

| Hydrogen Bond Donors | 2 | IUPHAR/BPS[8] |

| Hydrogen Bond Acceptors | 5 | IUPHAR/BPS[8] |

| Rotatable Bonds | 7 | IUPHAR/BPS[8] |

| Topological Polar Surface Area | 67.59 Ų | IUPHAR/BPS[8] |

| Formulation | Crystalline solid | Cayman Chemical[6] |

Pharmacokinetics: LM11A-31 demonstrates favorable bioavailability in preclinical models. Following a single 50 mg/kg oral dose in mice, it reaches a peak brain concentration of approximately 1.08 µM within 30 minutes.[9][10] The compound has a reported half-life of 3-4 hours in the mouse brain.[1][5] This pharmacokinetic profile allows for effective dosing regimens in animal studies aimed at achieving sustained therapeutic concentrations in the central nervous system.[5][10]

Solubility: The solubility of LM11A-31 is a critical parameter for preparing formulations for both in vitro and in vivo studies.

| Solvent | Solubility (Dihydrochloride Salt) |

| DMSO | ≥ 50 mg/mL[6] (up to 100 mg/mL with sonication/warming)[3] |

| DMF | 50 mg/mL[6] |

| Ethanol | 20 mg/mL[6] |

| Water | 100 mg/mL (with sonication)[3] |

| PBS (pH 7.2) | ≥ 10 mg/mL[6] |

Mechanism of Action: Modulating p75NTR Signaling

LM11A-31 acts as a ligand for the p75 neurotrophin receptor (p75NTR).[4][6] Unlike endogenous ligands, it functions as a modulator, selectively promoting neurotrophic and survival-associated signaling pathways while inhibiting degenerative signals often induced by ligands like pro-nerve growth factor (proNGF) or in pathological contexts such as the presence of amyloid-β.[4][9] Specifically, LM11A-31 has been shown to activate the Akt survival pathway and inhibit the activation of pro-apoptotic pathways involving JNK and GSK3β, effects that are dependent on the expression of p75NTR.[9]

Caption: LM11A-31 modulates p75NTR to favor pro-survival over apoptotic pathways.

Experimental Protocols: Solution Preparation

Accurate preparation of LM11A-31 solutions is fundamental for reproducible experimental outcomes. The following protocols are based on common practices reported in the literature and by suppliers.

Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution for cell culture experiments.

Materials:

-

LM11A-31 dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Aseptically weigh the desired amount of LM11A-31 dihydrochloride powder in a sterile tube.

-

Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from the dihydrochloride salt (MW 316.27), dissolve 3.16 mg in 1 mL of DMSO).[3]

-

Vortex thoroughly to dissolve. If necessary, warm the solution to 60°C and use an ultrasonic bath to ensure complete dissolution.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]

Preparation of Formulations for In Vivo Oral Gavage

Objective: To prepare a homogenous suspension for oral administration in animal models.

Materials:

-

LM11A-31 dihydrochloride powder

-

Phosphate-Buffered Saline (PBS) or sterile water

-

Appropriate vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na))

Procedure:

-

Weigh the required amount of LM11A-31 for the desired dose (e.g., 50 mg/kg).

-

For Aqueous Solution: Add sterile PBS or water. Use an ultrasonic bath to facilitate dissolution, as LM11A-31 dihydrochloride is highly soluble in water (up to 100 mg/mL).[3]

-

For Suspension: Prepare the vehicle solution (e.g., 0.5% CMC-Na in water). Add the weighed LM11A-31 powder to the vehicle.

-

Vortex vigorously or use a homogenizer to create a uniform suspension.

-

Prepare the formulation fresh before each use for optimal results.[11]

Caption: Workflow for preparing LM11A-31 solutions for research applications.

Conclusion

LM11A-31 is a well-characterized small molecule with a chemical structure and physicochemical properties that make it a valuable tool for investigating the roles of the p75NTR in health and disease. Its brain penetrance and oral bioavailability have enabled extensive preclinical evaluation, demonstrating neuroprotective effects in a variety of injury and disease models. The data presented in this guide provide a foundational resource for scientists to design and execute rigorous experiments with this compound.

References

-

LM11A-31 | C12H25N3O2 | CID 18604758. PubChem, National Institutes of Health. [Link]

-

LM11A-31-BHS. ALZFORUM. [Link]

-

LM11A-31 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Simmons, D. A., et al. (2016). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease. [Link]

-

Knowles, J. K., et al. (2013). A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model. Neurobiology of Disease. [Link]

-

LM11A-31 (LM11A-31-BHS, C-31). Alzheimer's Drug Discovery Foundation. [Link]

-

LM11A-31 exhibits favorable brain bioavailability without toxicity. (A)... ResearchGate. [Link]

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. alzforum.org [alzforum.org]

- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. LM11A-31 | C12H25N3O2 | CID 18604758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. LM11A-31 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to In Vitro Studies of LM11A-31 on Neuronal Survival

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the neuroprotective effects of LM11A-31 in vitro. It is designed to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring that experimental designs are robust, self-validating, and grounded in established molecular mechanisms.

Section 1: Introduction to LM11A-31 and Its Therapeutic Rationale

LM11A-31 is an orally bioavailable, central nervous system-penetrant small molecule designed as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] Unlike traditional receptor agonists or antagonists that simply turn a signal on or off, LM11A-31 functions as a biased ligand. Its interaction with p75NTR selectively promotes pro-survival signaling pathways while simultaneously inhibiting degenerative and apoptotic cascades that are often pathologically activated in neurodegenerative diseases and after neuronal injury.[1][2][3]

The p75NTR itself is a fascinatingly complex member of the tumor necrosis factor (TNF) receptor superfamily.[4] Its signaling outcome is highly dependent on the ligand it binds and the cellular context. When bound by pro-neurotrophins, such as pro-nerve growth factor (proNGF), or in response to cellular stressors like amyloid-beta (Aβ) and oxidative stress, p75NTR can initiate signaling that leads to apoptosis.[3][5][6] Conversely, it can also participate in pro-survival signaling.[7][8] LM11A-31 capitalizes on this duality, steering the receptor's function away from cell death and towards neuronal protection and resilience.[1][9] This targeted modulation makes it a compelling therapeutic candidate for conditions like Alzheimer's disease, Parkinson's disease, and stroke.[6][10][11]

Section 2: The Molecular Mechanism of LM11A-31-Mediated Neuroprotection

A robust in vitro study hinges on a clear understanding of the target molecule's mechanism of action. LM11A-31 exerts its neuroprotective effects by fundamentally altering the downstream signaling of the p75NTR.

2.1. Shifting the Balance from Degenerative to Pro-Survival Signaling

LM11A-31 binding to p75NTR is thought to induce a conformational change that favors the recruitment of adaptor proteins that initiate pro-survival cascades while preventing the engagement of pro-apoptotic machinery.

-

Inhibition of Pro-Apoptotic Pathways :

-

proNGF/RhoA Signaling : In pathological states, elevated levels of proNGF can bind to p75NTR, leading to the activation of the small GTPase RhoA.[5][12] Activated RhoA is implicated in neurite retraction and degenerative signaling. LM11A-31 functions as a proNGF antagonist, blocking its binding and subsequent activation of the RhoA pathway.[5]

-

JNK and Caspase Activation : Degenerative p75NTR signaling can activate c-Jun N-terminal kinase (JNK) and downstream executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[3][13] In vitro studies have shown that LM11A-31 treatment can suppress the activation of JNK and the cleavage of caspase-3 in neurons under stress.[13][14]

-

Receptor Cleavage : Cellular insults like oxidative stress can trigger the proteolytic cleavage of p75NTR, releasing an intracellular domain fragment that promotes cell death.[6][15] LM11A-31 has been demonstrated to inhibit this pathological receptor cleavage, thereby preventing the generation of this pro-apoptotic signal.[6][15][16]

-

-

Activation of Pro-Survival Pathways :

-

PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of neuronal survival.[17][18][19] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins (e.g., BAD) and promotes the expression of survival-related genes.[18] LM11A-31 has been shown to activate the Akt pathway in a p75NTR-dependent manner, contributing significantly to its neuroprotective effects.[3][7]

-

NF-κB Pathway : LM11A-31 induces the rapid recruitment of the interleukin-1 receptor-associated kinase (IRAK) to p75NTR, which subsequently activates the transcription factor NF-κB.[7] Activated NF-κB translocates to the nucleus and drives the expression of anti-apoptotic genes, further bolstering the cell's resilience.[3][7]

-

The following diagram illustrates this pivotal modulatory role of LM11A-31.

3.1. Materials and Reagents

-

Cell Culture: Neurobasal Plus Medium, B-27 Plus Supplement, GlutaMAX, Penicillin-Streptomycin, Poly-D-Lysine (PDL), Timed-pregnant Sprague-Dawley rats (E18). [20][21]* Compound/Insult: LM11A-31, Amyloid-beta (1-42) peptide, sterile DMSO, sterile water.

-

Assay Kits: MTT Cell Proliferation Assay Kit, In Situ Cell Death Detection Kit (e.g., TUNEL, TMR red), BCA Protein Assay Kit.

-

Western Blotting: RIPA lysis buffer, protease/phosphatase inhibitors, primary antibodies (p-Akt, Total Akt, Cleaved Caspase-3, β-Actin), HRP-conjugated secondary antibodies, ECL substrate.

3.2. Experimental Groups

A well-controlled experiment is crucial. The following table outlines the minimum required groups.

| Group # | Description | Purpose |

| 1 | Vehicle Control | Baseline neuronal health and survival. |

| 2 | Aβ Oligomers Only | Establishes the degree of neurotoxicity from the insult. |

| 3 | LM11A-31 + Aβ | The primary experimental group to test neuroprotective efficacy. |

| 4 | LM11A-31 Only | Controls for any potential toxicity or effects of the compound itself. |

3.3. Detailed Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture [20][21][22][23][24]Causality: Primary neurons, unlike cell lines, more accurately reflect the physiology of in vivo neurons, providing a more translationally relevant model system. E18 is an optimal time point for harvesting cortical neurons that will mature well in culture.

-

Coat Culture Vessels: Aseptically coat 48-well plates or glass coverslips with 50 µg/mL Poly-D-Lysine in sterile water for at least 1 hour at room temperature. [24]Aspirate the PDL solution, wash three times with sterile water, and allow to dry completely in a laminar flow hood.

-

Dissection: Euthanize a timed-pregnant (E18) rat according to approved institutional protocols. Dissect the cortices from the embryonic brains in ice-cold Hibernate-A medium.

-

Dissociation: Mince the cortical tissue and incubate in a digestion solution (e.g., papain or trypsin) according to the manufacturer's protocol. Gently triturate the tissue using flame-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.

-

Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate neurons at a density of 1 x 10^5 cells/well in a 48-well plate in pre-warmed Neurobasal Plus medium containing B-27 Plus supplement, GlutaMAX, and Penicillin-Streptomycin. [24]5. Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. After 3-4 days in vitro (DIV), perform a half-medium change. Cultures are typically ready for experiments between DIV 7 and 10.

Protocol 2: LM11A-31 Treatment and Aβ Insult Causality: Pre-treatment with a neuroprotective agent is a standard paradigm to assess its ability to prevent damage from a subsequent insult. Aβ oligomers are used as they are widely considered the primary neurotoxic species in Alzheimer's disease.

-

Prepare Aβ Oligomers: Prepare Aβ (1-42) oligomers according to established protocols (e.g., incubate monomeric peptide at 4°C for 24 hours). The final concentration used on cells is typically in the low micromolar range (e.g., 1-5 µM).

-

Prepare LM11A-31: Dissolve LM11A-31 in sterile water or DMSO to create a concentrated stock solution. Further dilute in culture medium to the desired final working concentrations. Based on literature, an effective in vitro concentration range is 20-500 nM. [3][13][25]3. Treatment: At DIV 7, pre-treat the designated wells with LM11A-31 working solutions for 1-2 hours.

-

Insult: Add the prepared Aβ oligomers to the appropriate wells.

-

Incubation: Return the plate to the incubator for 24-48 hours.

Protocol 3: Neuronal Viability Assessment (MTT Assay) Causality: This colorimetric assay measures the metabolic activity of living cells, providing a quantitative measure of overall cell viability. A reduction in the conversion of MTT to formazan indicates reduced cell health or cell death.

-

Reagent Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add solubilization solution (e.g., DMSO or a proprietary buffer) to each well and mix thoroughly to dissolve the formazan crystals.

-

Quantification: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).

-

Analysis: Express the viability of treated groups as a percentage of the vehicle control group.

Protocol 4: Apoptosis Assessment (TUNEL Assay) [26][27][28][29]Causality: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay specifically detects DNA fragmentation, a hallmark of late-stage apoptosis. This provides direct evidence that cell death is occurring via an apoptotic mechanism, validating the MTT results.

-

Fixation: Gently wash the cells on coverslips with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. [26][29]2. Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes to allow the labeling enzyme to access the nucleus. [27][29]3. Labeling: Wash again and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light. [26]4. Counterstaining & Mounting: Wash the coverslips, counterstain nuclei with a DNA dye like DAPI, and mount onto microscope slides using an antifade mounting medium.

-

Imaging & Analysis: Visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei.

Protocol 5: Mechanistic Analysis (Western Blotting) [30]Causality: Western blotting allows for the direct measurement of protein levels and their activation states (via phosphorylation). This provides crucial mechanistic insight, confirming that LM11A-31 is engaging the expected signaling pathways.

-

Lysis: At the end of the treatment period, wash cells with ice-cold PBS and lyse them directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and normalize cleaved caspase-3 to a loading control like β-Actin.

Section 4: Data Interpretation and Expected Outcomes

| Assay | Expected Outcome in Neuroprotected Group (LM11A-31 + Aβ) | Interpretation |

| MTT Assay | Significantly higher absorbance (% viability) compared to the Aβ only group. | LM11A-31 preserves overall metabolic health and cell viability. |

| TUNEL Assay | Significantly lower percentage of TUNEL-positive cells compared to the Aβ only group. | LM11A-31 specifically inhibits the apoptotic cell death pathway. |

| Western Blot | Increased ratio of p-Akt/Total Akt.Decreased levels of Cleaved Caspase-3. | Confirms that the protective effect is mediated by the activation of the pro-survival Akt pathway and the suppression of the execution phase of apoptosis. |

Section 5: Conclusion

The in vitro investigation of LM11A-31 on neuronal survival requires a multi-faceted approach that combines robust cell culture techniques with a suite of assays that probe cell health, the mode of cell death, and the underlying molecular signaling. The workflow presented in this guide provides a validated framework for generating high-quality, interpretable data. By explaining the causality behind each step and building a self-validating experimental design, researchers can confidently assess the neuroprotective potential of LM11A-31 and contribute to the development of novel therapeutics for devastating neurological disorders.

References

- El-Remessy, A. B., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. Diabetologia.

- El-Remessy, A. B., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. National Institutes of Health.

- Massa, S. M., et al. (2006). Small, Nonpeptide p75NTR Ligands Induce Survival Signaling and Inhibit proNGF-Induced Death. Journal of Neuroscience.

- Knowles, J. K., et al. (2014). A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Pathology. PLoS One.

-

ResearchGate. (n.d.). LM11A-31 exhibits favorable brain bioavailability without toxicity. ResearchGate. Available at: [Link]

- Nguyen, T.-V. V., et al. (2022). Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery. The Journal of Pharmacology and Experimental Therapeutics.

- Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv.

- Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. bioRxiv.

- Geriatric House Call Dentistry. (2025). Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results. Geriatric House Call Dentistry.

-

Nam, Y., et al. (2017). PI3K/Akt and ERK/MAPK Signaling Promote Different Aspects of Neuron Survival and Axonal Regrowth Following Rat Facial Nerve Axotomy. Journal of Neurotrauma. Available at: [Link]

- Kraemer, B. R., et al. (2024). LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease. PubMed.

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at: [Link]

-

Allsopp, T. E., et al. (1998). The p75 neurotrophin receptor: effects on neuron survival in vitro and interaction with death domain-containing adaptor proteins. Cell Death & Differentiation. Available at: [Link]

-

Cusabio. (n.d.). Caspase-3 activity assay. Cusabio. Available at: [Link]

-

Alzforum. (2024). LM11A-31-BHS. Alzforum. Available at: [Link]

- Perspectives on Integrative Medicine. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine.

- Bagnard, D. (2006). Protocol for the Primary Culture of Cortical Neurons. Methods in Molecular Biology.

- Ferreira - Feinberg Labs. (n.d.). TUNEL Assay Staining for Cultured Cells on Coverslips. Ferreira - Feinberg Labs.

- BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci.

-

Simmons, D. A., et al. (2020). Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31. Journal of Huntington's Disease. Available at: [Link]

- Brunet, A., et al. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K–Akt signaling pathway. Current Opinion in Neurobiology.

-

National Institute on Aging. (2024). New drug candidate targeting synaptic resilience well tolerated in Alzheimer's patients. National Institute on Aging. Available at: [Link]

-

Drew University. (n.d.). Exploring neuroprotective effect of a combined strategy of LM11A-31, Resveratrol, and Methylene Blue as a treatment. Drew University. Available at: [Link]

- BD Biosciences. (2012). Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. BD Biosciences Application Note.

-

Lie, M. L., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

-

Watson, F. L., et al. (2001). Regulation of neuronal survival by the extracellular signal-regulated protein kinase 5. The Journal of Cell Biology. Available at: [Link]

- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Cell Signaling Technology.

-

Anderson, C. N. G., & Tolkovsky, A. M. (1999). A Role for MAPK/ERK in Sympathetic Neuron Survival: Protection against a p53-Dependent, JNK-Independent Induction of Apoptosis by Cytosine Arabinoside. Journal of Neuroscience. Available at: [Link]

- ResearchGate. (2022). PRIMARY NEURON CULTURE PROTOCOL. ResearchGate.

-

Ayllon, J., et al. (2024). Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

- Defense Technical Information Center. (2018). Establishing a Protocol to Culture Primary Hippocampal Neurons. DTIC.

- Thermo Fisher Scientific. (n.d.). Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons. Thermo Fisher Scientific.

-

Genc, B., et al. (2016). Inhibition of motor neuron death in vitro and in vivo by a p75 neurotrophin receptor intracellular domain fragment. Disease Models & Mechanisms. Available at: [Link]

-

National Institutes of Health. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. PLoS One. Available at: [Link]

-

Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. Available at: [Link]

- Alzheimer's Drug Discovery Foundation. (2024). LM11A-31 (LM11A-31-BHS, C-31). Alzheimer's Drug Discovery Foundation.

-

Xie, Y., et al. (2022). The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF. Journal of Neuroinflammation. Available at: [Link]

-

Chong, Z. Z., et al. (2005). Activating Akt and the brain's resources to drive cellular survival and prevent inflammatory injury. Histology and Histopathology. Available at: [Link]

Sources

- 1. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p75 neurotrophin receptor: effects on neuron survival in vitro and interaction with death domain-containing adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. jneurosci.org [jneurosci.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One moment, please... [geriatrichousecalldentistry.com]

- 11. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]

- 12. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. PI3K/Akt and ERK/MAPK Signaling Promote Different Aspects of Neuron Survival and Axonal Regrowth Following Rat Facial Nerve Axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. datta.hms.harvard.edu [datta.hms.harvard.edu]

- 19. Activating Akt and the brain's resources to drive cellular survival and prevent inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 21. karger.com [karger.com]

- 22. researchgate.net [researchgate.net]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 25. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 26. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 27. clyte.tech [clyte.tech]

- 28. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. caspase3 assay [assay-protocol.com]

LM11A-31 and its role in modulating neurotrophin signaling

An In-Depth Technical Guide to LM11A-31: A First-in-Class Modulator of the p75 Neurotrophin Receptor

Authored by Gemini, Senior Application Scientist

Executive Summary

The landscape of neurodegenerative disease therapeutics is actively evolving, moving beyond single-pathology targets to address fundamental biological pathways governing neuronal survival and degeneration. Within this paradigm, the p75 neurotrophin receptor (p75NTR) has emerged as a critical, yet complex, therapeutic target. This guide provides a comprehensive technical overview of LM11A-31, a novel, orally bioavailable small molecule designed to selectively modulate p75NTR signaling. We will explore the intricate biology of neurotrophin signaling, the specific mechanism by which LM11A-31 biases p75NTR towards pro-survival pathways, and the compelling preclinical and clinical evidence that underscores its therapeutic potential across a range of neurological disorders, with a primary focus on Alzheimer's disease. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of LM11A-31's scientific foundation and its investigational journey.

The Neurotrophin Signaling Dichotomy: Survival vs. Apoptosis

Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are essential for the development, survival, and function of neurons.[1] They are initially synthesized as precursors, or "pro-neurotrophins" (e.g., proNGF), which are subsequently cleaved to their mature forms.[2] The biological outcome of neurotrophin signaling is not monolithic; it is dictated by the specific ligand (pro- vs. mature form) and the receptor complex it engages at the cell surface.[3]

Two principal receptor types mediate these effects:

-

Tropomyosin receptor kinase (Trk) family: Mature neurotrophins preferentially bind to their cognate Trk receptors (e.g., NGF to TrkA), initiating signaling cascades, such as the PI3K-Akt and Ras-MEK-ERK pathways, that are overwhelmingly associated with neuronal survival, growth, and differentiation.[4][5][6][7]

-

p75 Neurotrophin Receptor (p75NTR): A member of the tumor necrosis factor (TNF) receptor superfamily, p75NTR is a uniquely pleiotropic receptor.[8][9] It binds all neurotrophins, both mature and pro-forms, but with a higher affinity for pro-neurotrophins.[2] Its signaling output is highly context-dependent:

-

Pro-survival Signaling: When complexed with a Trk receptor, p75NTR can enhance the affinity and specificity of mature neurotrophin binding, promoting survival signals.[8]

-

Pro-apoptotic Signaling: In the absence of Trk co-receptors, or when bound by pro-neurotrophins (often in complex with the co-receptor sortilin), p75NTR initiates signaling cascades that lead to apoptosis.[10][11] This involves the recruitment of adaptor proteins like TRAF6 and NRIF, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and ultimately, cell death.[8][12]

-

In many neurodegenerative conditions, including Alzheimer's disease, there is a pathological shift in this delicate balance. An increase in the proNGF/NGF ratio and elevated p75NTR expression can tip the scales towards degenerative, pro-apoptotic signaling, contributing to synaptic loss and neuronal death.[10][13] This understanding provides a compelling rationale for developing therapeutics that can selectively inhibit the death-promoting functions of p75NTR while preserving or enhancing its survival signals.

LM11A-31: A Biased Ligand for p75NTR

LM11A-31 is a first-in-class, orally available, and brain-penetrant small molecule modulator of p75NTR.[14][15][16] Chemically, it is an isoleucine derivative with a morpholino group, designed to interact with p75NTR.[17][18][19] Unlike a simple antagonist, LM11A-31 functions as a biased ligand, meaning it selectively modulates the receptor's downstream signaling pathways.

Mechanism of Action:

The core therapeutic action of LM11A-31 is to decouple p75NTR from its pro-apoptotic signaling cascades while preserving its capacity to support pro-survival functions.[20][21]

-

Inhibition of Pro-Degenerative Signaling: LM11A-31 effectively blocks the binding of pro-neurotrophins, like proNGF, to p75NTR.[22][23] This prevents the recruitment of apoptotic adaptor proteins and subsequent activation of the JNK-mediated cell death pathway.[17][21] Preclinical studies have demonstrated that LM11A-31 inhibits Aβ-induced activation of degenerative kinases like GSK3β and cdk5.[17] Recent work also suggests LM11A-31 can inhibit the proteolytic cleavage of p75NTR, a process linked to pro-death signaling in response to oxidative stress.[24][25]

-

Activation of Pro-Survival Signaling: While inhibiting death signals, LM11A-31 concurrently promotes pro-survival signaling through p75NTR.[14][20] It has been shown to facilitate the recruitment of survival adaptor proteins, leading to the activation of pathways like NF-κB and Akt, which are known to promote cell survival.[26]

By acting as a molecular switch, LM11A-31 redirects p75NTR signaling away from a degenerative trajectory and towards a neuroprotective one. This dual action makes it a particularly attractive candidate for complex diseases where multiple pathological processes are at play.

Preclinical and Clinical Evidence

LM11A-31 has been evaluated in a wide array of preclinical models for various neurological disorders, consistently demonstrating neuroprotective effects. More recently, it has progressed to human clinical trials.

Alzheimer's Disease (AD)

In multiple mouse models of AD, orally administered LM11A-31 has been shown to:

-

Prevent and reverse the degeneration and atrophy of basal forebrain cholinergic neurites, a key pathology in AD.[13][14]

-

Reduce neuritic dystrophy in the hippocampus and cortex without altering amyloid plaque levels.[17][20]

-

Prevent cognitive deficits in behavioral tests like the novel object recognition and Y-maze tasks.[17][20]

Other CNS Disorders

-

Spinal Cord Injury (SCI): In mouse models of SCI, LM11A-31 improved motor function and coordination.[22] This was associated with a significant increase in the survival of oligodendrocytes and a greater extent of myelinated axons.[21][22] It also ameliorated bladder dysfunction following SCI.[21][27][28]

-

Huntington's Disease (HD): In the R6/2 mouse model of HD, LM11A-31 alleviated brain volume reductions in key areas like the striatum and cortex and normalized changes in diffusion tensor imaging metrics.[29]

-

Parkinson's Disease (PD): In a cell culture model, LM11A-31 protected dopaminergic neurons from oxidative stress-induced neurodegeneration by inhibiting p75NTR cleavage.[24][25]

Clinical Trial in Alzheimer's Disease

A significant milestone for LM11A-31 was a Phase 2a randomized, double-blind, placebo-controlled trial in 242 individuals with mild-to-moderate AD.[30][31][32] Participants received placebo, 200 mg, or 400 mg of LM11A-31 twice daily for 26 weeks.[30][31]

Table 1: Summary of Phase 2a Clinical Trial Results for LM11A-31 in AD

| Endpoint Category | Finding | Significance/Implication |

| Primary: Safety & Tolerability | Met primary endpoint; the drug was found to be safe and well-tolerated.[30] | Favorable safety profile supports advancement to larger, longer-term trials. |

| Adverse Events | Most common side effects included headache, diarrhea, and eosinophilia, with gastrointestinal issues being a primary reason for discontinuation, especially in the 400 mg group.[30] | Dosing and patient management strategies will be important for future studies. |

| Cognitive Outcomes | No significant differences were observed in cognitive assessments (e.g., ADAS-Cog-13) between treatment and placebo groups over the 26-week period.[30] | The short trial duration may have been insufficient to detect cognitive changes. Biomarker data suggests underlying disease modification that may translate to clinical benefit over a longer timeframe. |

| CSF Biomarkers: Aβ | Significantly reduced levels of cerebrospinal fluid (CSF) Aβ40 and Aβ42 compared to placebo.[30][33] | Indicates a positive modulation of amyloid pathology. |

| CSF Biomarkers: Synaptic Loss | Slowed the increase in presynaptic marker SNAP25 and postsynaptic marker neurogranin (NG) compared to placebo.[30][33] | Suggests that LM11A-31 may slow the progression of synaptic degeneration, a core feature of AD. |

| CSF Biomarkers: Inflammation | Demonstrated significant slowing of the longitudinal increase in the glial activation marker YKL40 relative to placebo.[30][33] | Points to a potential anti-inflammatory effect in the CNS. |

| Neuroimaging | Reduced gray matter loss and glucose metabolic decline in key brain regions like the hippocampus and temporal cortex.[30] | Provides anatomical and functional evidence that the drug may counteract brain damage caused by AD. |

The trial concluded that targeting p75NTR with LM11A-31 is a viable strategy that warrants further investigation in larger and longer clinical studies.[30]

Methodologies for Evaluating LM11A-31

The study of LM11A-31 employs a range of standard and specialized techniques in neuroscience and pharmacology. Below are representative protocols that form the basis of its preclinical evaluation.

Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of LM11A-31 to protect cultured neurons from toxicity induced by oligomeric amyloid-beta (Aβ), a key pathological driver in AD.

Objective: To quantify the neuroprotective effect of LM11A-31 against Aβ₁₋₄₂-induced neurite degeneration.

Methodology:

-

Cell Culture: Plate primary cortical neurons from E18 rat embryos onto poly-D-lysine coated 24-well plates and culture in Neurobasal medium with B27 supplement for 7 days in vitro (DIV).

-

Preparation of Aβ Oligomers: Synthesize and prepare oligomeric Aβ₁₋₄₂ according to established protocols to ensure a neurotoxic species.

-

Treatment:

-

Pre-treat neuronal cultures with a dose-range of LM11A-31 (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 2 hours.

-

Add oligomeric Aβ₁₋₄₂ (final concentration 5 µM) to the appropriate wells.

-

Maintain control wells with vehicle only and LM11A-31 only.

-

-

Incubation: Incubate the treated cultures for 24 hours at 37°C, 5% CO₂.

-

Immunocytochemistry:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against a neuronal marker (e.g., MAP2 or β-III Tubulin) overnight at 4°C.

-

Incubate with a fluorescently-labeled secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify neurite length and complexity per neuron using automated image analysis software (e.g., ImageJ with NeuronJ plugin).

-

-

Causality and Validation: The inclusion of vehicle, Aβ-only, and LM11A-31-only controls is critical. A dose-dependent preservation of neurite integrity in the LM11A-31 + Aβ groups compared to the Aβ-only group validates the compound's specific neuroprotective effect against this insult.

Protocol: In Vivo Efficacy in an AD Mouse Model